molecular formula C15H16Cl3N3 B2685765 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride CAS No. 2241144-62-5

1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride

Cat. No. B2685765
CAS RN: 2241144-62-5
M. Wt: 344.66
InChI Key: PKNQGKIJWGLYAS-UHFFFAOYSA-N
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Description

“1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising applications in biological and clinical studies .


Synthesis Analysis

The synthesis of benzimidazoles has been a subject of research for many years. The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Recent advances in the synthesis of benzimidazoles involve various methods, including rearrangements of quinoxalines and reactions of 2-haloanilines, aldehydes, and NaN3 .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The molecular formula of “1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” is C15H16Cl3N3.


Chemical Reactions Analysis

Benzimidazoles have been involved in various chemical reactions. For instance, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has been used for the synthesis of benzimidazoles .


Physical And Chemical Properties Analysis

The molecular weight of “1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” is 344.66. Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Antimicrobial and Antifilarial Activities

Compounds related to 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine; dihydrochloride have been studied for their antimicrobial properties. Research has found that certain benzimidazole derivatives exhibit significant antibacterial and antifungal activities. These compounds were synthesized and tested against various pathogenic strains, demonstrating moderate to good efficacy. Additionally, some derivatives have shown potential as antifilarial agents, indicating their possible use in treating diseases caused by filarial worms (Ram et al., 1992).

Anticorrosion Applications

Benzimidazole derivatives have also been evaluated for their anticorrosion properties. Studies indicate that these compounds can effectively prevent corrosion of mild steel in acidic media. The mechanism involves adsorption onto the steel surface, forming a protective layer that inhibits corrosion. The efficiency of these inhibitors is found to increase with the number of benzimidazole units in the molecule, highlighting the importance of molecular structure in their performance (Yongming Tang et al., 2013).

Material Science and Polymer Synthesis

In material science, novel aromatic polyimides incorporating benzimidazole units have been synthesized. These materials exhibit good solubility in common organic solvents and have high thermal stability, making them suitable for various high-performance applications. The study outlines the synthesis process and characterizes the properties of these polymers, which could be of significant interest for the development of new materials with enhanced performance characteristics (M. Butt et al., 2005).

Antineoplastic Potential

Research into the antineoplastic potential of benzimidazole derivatives has identified compounds that demonstrate significant growth inhibition in cancer cell lines. These findings suggest a potential application of benzimidazole derivatives in cancer treatment, with some compounds showing promise as mitotic spindle poisons. The study provides a basis for further investigation into the development of new antineoplastic agents based on the benzimidazole scaffold (S. Ram et al., 1992).

Future Directions

Benzimidazoles have shown promising applications in various fields, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more . Therefore, the future directions for “1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” could involve exploring its potential applications in these areas.

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.2ClH/c16-12-3-1-11(2-4-12)7-8-19-10-18-14-9-13(17)5-6-15(14)19;;/h1-6,9-10H,7-8,17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNQGKIJWGLYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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